molecular formula C19H18N2O4 B11384034 2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11384034
M. Wt: 338.4 g/mol
InChI Key: ILQUILVXDVKENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of 4-methoxyphenoxy acetic acid: This can be achieved through the reaction of 4-methoxyphenol with chloroacetic acid under basic conditions.

    Synthesis of 3-(4-methylphenyl)-1,2-oxazole: This involves the cyclization of appropriate precursors, such as 4-methylbenzoyl chloride and hydroxylamine, under acidic conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy and oxazole groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)propionic acid: Known for its sweetness inhibitory activity.

    2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Used in various organic synthesis applications.

Uniqueness

2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H18N2O4/c1-13-3-5-14(6-4-13)17-11-19(25-21-17)20-18(22)12-24-16-9-7-15(23-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

ILQUILVXDVKENX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.